molecular formula C18H19FN2O3S B6570277 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946290-49-9

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No. B6570277
CAS RN: 946290-49-9
M. Wt: 362.4 g/mol
InChI Key: ONIGVYCTEGSKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, also known as FPTQ, is an important organic compound used in a variety of scientific and medical research applications. FPTQ is a relatively new compound that has been synthesized in the last few decades and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and biochemistry. It has been used in drug design and development as a potential drug target to treat diseases such as cancer, Alzheimer’s, and Parkinson’s. In chemical synthesis, it has been used as a catalyst in the synthesis of other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is still not fully understood. However, it is thought to interact with proteins and enzymes in the body to produce its biochemical and physiological effects. It is believed to act as an inhibitor of certain enzymes, which can affect the activity of proteins involved in biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can affect the activity of proteins involved in biochemical processes. It has also been found to have anti-inflammatory properties and to be able to reduce the production of certain hormones. In addition, this compound has been found to reduce the production of certain neurotransmitters, which can affect the body’s ability to regulate mood and behavior.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively new compound and there is still much to learn about its biochemical and physiological effects.

Future Directions

Given the wide range of potential applications for 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, there are many potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of this compound and to develop more specific drugs that target certain proteins and enzymes. Additionally, further research could be done to develop more efficient methods of synthesizing this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as the treatment of various diseases.

Synthesis Methods

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is synthesized in two steps. First, a compound known as N-ethyl-2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonamide (ETQ) is synthesized through a reaction between ethylbenzene and 2-fluoro-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. The second step involves reacting the ETQ with propanoyl chloride in the presence of a base, such as sodium hydroxide, to produce this compound.

properties

IUPAC Name

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIGVYCTEGSKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.